![molecular formula C8H11NO B1282560 5,6,7,8-Tetrahydroindolizin-7-ol CAS No. 106681-28-1](/img/structure/B1282560.png)
5,6,7,8-Tetrahydroindolizin-7-ol
Overview
Description
5,6,7,8-Tetrahydroindolizin-7-ol (THI-7-ol) is an important natural product found in many plants and fungi. It is a member of the indolizidine alkaloid family, which are known for their wide variety of biological activities. THI-7-ol has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-bacterial activities. Additionally, it has been studied for its potential as a new drug target for the treatment of cancer and other diseases.
Scientific Research Applications
Pharmacology
5,6,7,8-Tetrahydroindolizin-7-ol: has been identified as a compound with potential pharmacological applications. Its structure is similar to that of certain alkaloids, which are known for their medicinal properties . For instance, related compounds have been synthesized and studied for their antibacterial and antifungal activities . This suggests that 5,6,7,8-Tetrahydroindolizin-7-ol could be a valuable scaffold for developing new antimicrobial agents.
Material Science
In material science, 5,6,7,8-Tetrahydroindolizin-7-ol could be used as a precursor for the synthesis of novel organic compounds with unique physical properties. These properties might include fluorescence or electrical conductivity, which are valuable in creating new materials for electronic devices or sensors .
Chemical Synthesis
This compound plays a significant role in chemical synthesis as a building block for more complex molecules. Its reactive hydroxyl group makes it a versatile intermediate in the synthesis of a variety of organic compounds. For example, it can undergo various chemical reactions such as esterification, alkylation, and acylation, which are fundamental in constructing complex molecular architectures .
Analytical Chemistry
In analytical chemistry, 5,6,7,8-Tetrahydroindolizin-7-ol can be used as a standard or reference compound in chromatographic analysis. It helps in the identification and quantification of similar compounds in complex mixtures, ensuring accurate and reliable results in pharmaceutical testing .
Life Science Research
The compound’s potential effects on biological systems make it an interesting subject for life science research. It could be used in studies investigating the interaction between small molecules and biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding the mechanisms of drug action .
Biochemistry
In biochemistry, 5,6,7,8-Tetrahydroindolizin-7-ol may be utilized in enzyme inhibition studies to explore its effects on metabolic pathways. Its structure could interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors that could serve as therapeutic agents .
properties
IUPAC Name |
5,6,7,8-tetrahydroindolizin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4,8,10H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFGTZFGYRNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548171 | |
Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroindolizin-7-ol | |
CAS RN |
106681-28-1 | |
Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.